molecular formula C17H16ClNO2S B2790343 N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide CAS No. 848246-64-0

N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide

Cat. No.: B2790343
CAS No.: 848246-64-0
M. Wt: 333.83
InChI Key: KPYIXUQHMKFLCW-UHFFFAOYSA-N
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Description

N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide is a chemical compound with the molecular formula C16H14ClNO2S It is known for its unique structure, which includes an acetylphenyl group and a chlorophenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide typically involves the reaction of 4-acetylphenylamine with 4-chlorothiophenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a solvent such as dichloromethane or ethanol, and the reaction is typically conducted at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the product. The industrial production methods also focus on optimizing the reaction conditions to minimize by-products and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the acetyl group to an alcohol group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetylphenyl)-2-(4-chlorophenyl)acetamide
  • N-(4-chlorophenyl)acetamide
  • (4-chlorophenylthio)acetic acid

Uniqueness

N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various research applications.

Biological Activity

N-(4-acetylphenyl)-3-[(4-chlorophenyl)sulfanyl]propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a unique structural configuration that includes an acetyl group and a chlorophenyl sulfanyl moiety. This specific arrangement is believed to contribute to its distinct biological properties. The molecular formula is C15H14ClNOSC_{15}H_{14}ClNOS with a molecular weight of approximately 295.79 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It may exert its effects through:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes such as acetylcholinesterase (AChE), which is relevant in neuropharmacology.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antibacterial properties, particularly against specific strains of bacteria.
  • Anticancer Activity : Investigations have suggested that the compound could inhibit tumor cell proliferation through modulation of key signaling pathways.

Antimicrobial Activity

Research has demonstrated that this compound exhibits antimicrobial properties. In vitro studies have shown varying degrees of effectiveness against different bacterial strains, including:

Bacterial Strain Activity Level
Salmonella typhiModerate
Bacillus subtilisStrong
Escherichia coliWeak
Staphylococcus aureusModerate

These findings suggest that the compound could be further explored for therapeutic applications in treating bacterial infections.

Anticancer Properties

The anticancer potential of this compound has been evaluated in various cancer cell lines. A study reported significant growth inhibition in BRAF mutant melanoma cells, with IC50 values ranging from 14 to 50 nM. The mechanism appears to involve cell cycle arrest at the G0/G1 phase, indicating a cytostatic effect rather than cytotoxicity .

Case Studies

  • Study on Antimicrobial Efficacy :
    A study conducted by Kumar et al. (2020) evaluated the antibacterial activity of several synthesized compounds, including this compound. The results indicated strong inhibitory effects against Salmonella typhi and Bacillus subtilis, supporting its potential as an antimicrobial agent .
  • Antitumor Activity Assessment :
    In a recent investigation, the compound was tested against various cancer cell lines, demonstrating significant antiproliferative effects. The study highlighted the role of the chlorophenyl group in enhancing the anticancer activity, suggesting structural modifications could further optimize efficacy .

Properties

IUPAC Name

N-(4-acetylphenyl)-3-(4-chlorophenyl)sulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClNO2S/c1-12(20)13-2-6-15(7-3-13)19-17(21)10-11-22-16-8-4-14(18)5-9-16/h2-9H,10-11H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPYIXUQHMKFLCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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